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molecular geometry
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Compound Focus: Caffeic aldehyde

CAS No.: 141632-15-7

Cat. No.: S1795502

Structural Analysis and Geometry Prediction

The molecule consists of a propenal (acrylaldehyde) chain linked to a 3,4-dihydroxyphenyl (catechol) ring.
The table below breaks down the predicted geometry based on established chemical principles like VSEPR
(Valence Shell Electron Pair Repulsion) theory [1].

Predicted
Molecular Central . o
Local Rationale & Key Characteristics
Fragment Atom
Geometry
Propenal Chain C2 Trigonal The C2 and C3 atoms are ( sp”2 )-hybridized due
(alkene) Planar to the C=C double bond. The "(2E)" designation
specifies the two heavy atom chains are on
opposite sides of double bond [2] [3].
C1 Trigonal The carbonyl carbon is ( sp"2 )-hybridized, with
(carbonyl) Planar the atom and its three attached atoms (C2, O, H)
lying in same plane [4] [5].
Dihydroxyphenyl Any Trigonal The aromatic ring is comprised of ( sp”2 )-
Ring Carbon Planar hybridized carbon atoms, forcing a planar

geometry.
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Molecular Central

Fragment Atom
Oxygen
OH)

The entire molecule is expected to be largely planar in its lowest-energy conformation. The ( sp/2 )
hybridization of the alkene and carbonyl groups facilitates electron delocalization across the propenal chain
and into the aromatic ring, a phenomenon known as conjugation. This conjugation stabilizes the planar

structure. The two hydroxyl (-OH) groups on the aromatic ring are hydrogen bond donors and acceptors,

Predicted
Local
Geometry

(in  Bent/Angular

Rationale & Key Characteristics

Each oxygen has two lone pairs and two bonds

(one to C, one to H), leading to a bent geometry

around the oxygen atom [1].

influencing the molecule's interactions with its environment [4] [6].

Methods for Determining Molecular Geometry

To move from a theoretical prediction to experimental confirmation, you would employ the following

techniques:

Methodology

Application to This Compound

Expected Key Insights

Computational Chemistry
(e.g., Density Functional
Theory - DFT)

X-Ray Crystallography

Infrared (IR)
Spectroscopy

Perform geometry optimization to
find the most stable conformation
and calculate bond lengths, angles,
and dihedral angles.

Grow a single crystal of the
compound and analyze diffraction
pattern.

Analyze absorption bands to identify
functional groups and confirm
conjugation.

Provides a precise 3D model,
molecular orbital diagrams, and
electronic properties like the
electrostatic potential map.

Considered the "gold standard"
for directly determining the
precise 3D atomic coordinates
and solid-state packing.

Confirm presence of O-H (~3400
cm™1), conjugated C=0 (~1680-
1650 cm~1), and C=C (~1640
cm~1) bonds [5].
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The following diagram illustrates the workflow for determining the molecular geometry using these key

techniques:

Sample of
(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal

/
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Validated Molecular Geometry

Click to download full resolution via product page

Insights for Research and Development

The predicted geometry has direct implications for the compound's activity in drug development:

¢ Planarity and Conjugation: The extended, planar structure is ideal for intercalating into or stacking
against biological targets like protein binding sites.

 Hydrogen Bonding Capacity: The two phenolic -OH groups are key pharmacophores—they can
act as both hydrogen bond donors and acceptors, forming strong, specific interactions with amino
acid residues in a target protein (e.g., via serine, threonine, or backbone carbonyls) [6].

¢ Electron Density: The conjugated system creates a specific electron density landscape that can be
crucial for binding affinity and selectivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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